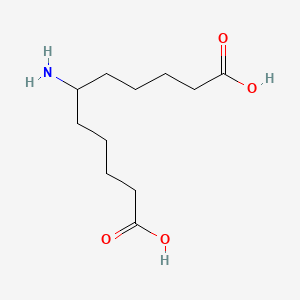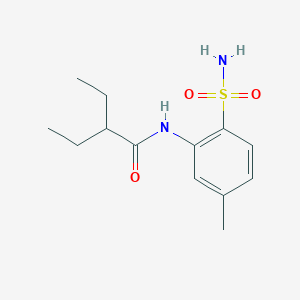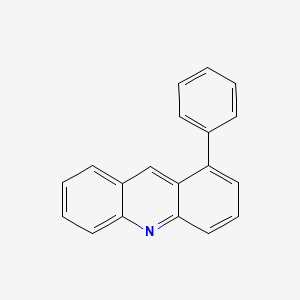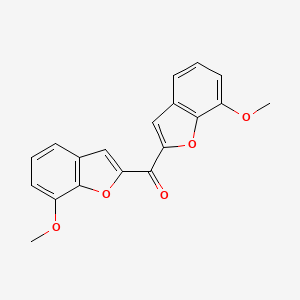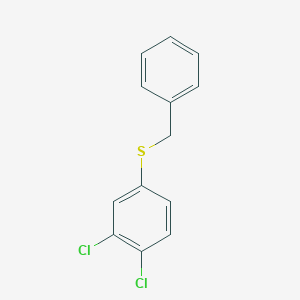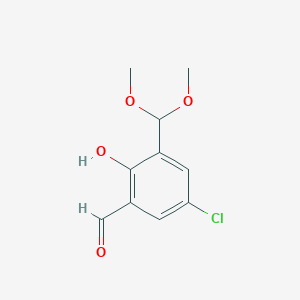
5-Chloro-3-(dimethoxymethyl)-2-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(dimethoxymethyl)-2-hydroxybenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a chloro group, a dimethoxymethyl group, and a hydroxy group attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(dimethoxymethyl)-2-hydroxybenzaldehyde typically involves the chlorination of 3-(dimethoxymethyl)-2-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually conducted in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 5-Chloro-3-(dimethoxymethyl)-2-hydroxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The aldehyde group can also be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction is often facilitated by the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOH or K2CO3 in polar solvents like ethanol or water.
Major Products:
Oxidation: 5-Chloro-3-(dimethoxymethyl)-2-hydroxybenzoic acid.
Reduction: 5-Chloro-3-(dimethoxymethyl)-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-3-(dimethoxymethyl)-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology: In biological research, this compound can be used to study the effects of chloro and methoxy substituents on biological activity. It may serve as a starting material for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug development. Research into its biological activity could lead to the discovery of new medications for various diseases.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(dimethoxymethyl)-2-hydroxybenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The chloro and methoxy groups can influence the compound’s reactivity and stability by electron-withdrawing or electron-donating effects, respectively.
In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors. The presence of the chloro group may enhance binding affinity to certain targets, while the methoxy groups could affect the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
3-(Dimethoxymethyl)-2-hydroxybenzaldehyde: Lacks the chloro group, which may result in different reactivity and biological activity.
5-Chloro-2-hydroxybenzaldehyde:
5-Chloro-3-(methoxymethyl)-2-hydroxybenzaldehyde: Has a methoxymethyl group instead of a dimethoxymethyl group, leading to variations in reactivity and stability.
Uniqueness: 5-Chloro-3-(dimethoxymethyl)-2-hydroxybenzaldehyde is unique due to the combination of its functional groups The presence of both chloro and dimethoxymethyl groups provides a balance of electron-withdrawing and electron-donating effects, making it a versatile compound for various chemical reactions and applications
Propiedades
Número CAS |
106486-47-9 |
|---|---|
Fórmula molecular |
C10H11ClO4 |
Peso molecular |
230.64 g/mol |
Nombre IUPAC |
5-chloro-3-(dimethoxymethyl)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C10H11ClO4/c1-14-10(15-2)8-4-7(11)3-6(5-12)9(8)13/h3-5,10,13H,1-2H3 |
Clave InChI |
VMKVLGDINTXYGZ-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC(=CC(=C1O)C=O)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[2-(1H-Pyrrol-1-yl)phenyl]methyl}propanamide](/img/structure/B14343651.png)
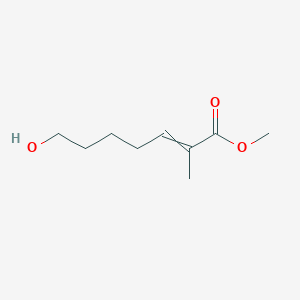

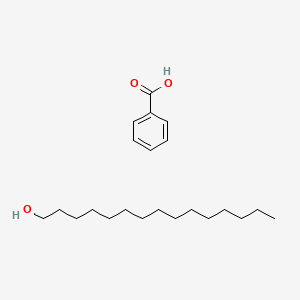

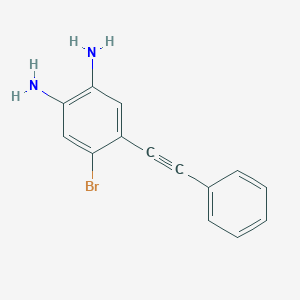
![2-(Thiophen-3-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14343678.png)
